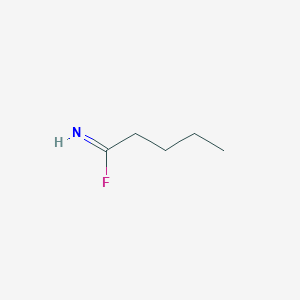
Pentanimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanimidoyl fluoride: is an organic compound that belongs to the class of imidoyl fluorides It is characterized by the presence of a pentane chain attached to an imidoyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanimidoyl fluoride can be synthesized through several methods. One common approach involves the reaction of pentanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pentanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pentanimidoyl oxides.
Reduction: Reduction reactions can convert it into pentanimidoyl amines.
Substitution: It can participate in substitution reactions where the fluoride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Pentanimidoyl oxides.
Reduction: Pentanimidoyl amines.
Substitution: Various substituted pentanimidoyl derivatives.
Scientific Research Applications
Pentanimidoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidoyl derivatives.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which pentanimidoyl fluoride exerts its effects involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
- Pentanimidoyl chloride
- Pentanimidoyl bromide
- Pentanimidoyl iodide
Comparison: Pentanimidoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride group is more electronegative, making this compound a stronger electrophile and more reactive in certain chemical reactions.
Properties
CAS No. |
5699-66-1 |
|---|---|
Molecular Formula |
C5H10FN |
Molecular Weight |
103.14 g/mol |
IUPAC Name |
pentanimidoyl fluoride |
InChI |
InChI=1S/C5H10FN/c1-2-3-4-5(6)7/h7H,2-4H2,1H3 |
InChI Key |
KRAGDOHOQLCVFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















